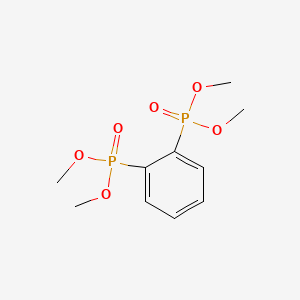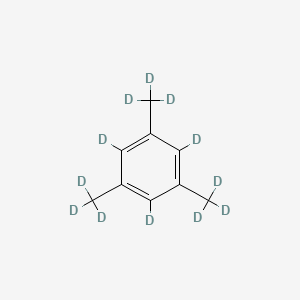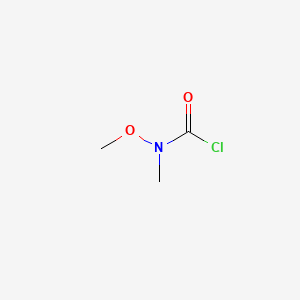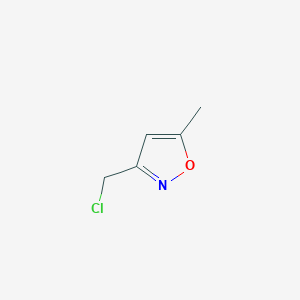
1-Benzyl-4-fluoropiperidine
Vue d'ensemble
Description
1-Benzyl-4-fluoropiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has gained significant attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
Découverte et développement de médicaments
1-Benzyl-4-fluoropiperidine : est un composé précieux dans le domaine de la découverte de médicaments. Son incorporation dans les candidats médicaments peut améliorer considérablement les propriétés pharmacocinétiques et physicochimiques . L'énergie de liaison élevée de la liaison C-F contribue à une stabilité métabolique accrue, tandis que les effets électroniques du fluor permettent la modification de propriétés critiques telles que le pKa. Ce réglage fin de la polarité et de la lipophilie peut améliorer la solubilité et la perméabilité membranaire, ce qui pourrait augmenter le taux de réussite dans les essais cliniques .
Études conformationnelles en chimie médicinale
Le composé joue un rôle crucial dans la compréhension du comportement conformationnel des composés fluorés. Des études systématiques à l'aide de la spectroscopie RMN et des investigations informatiques ont montré que la solvatation et la polarité du solvant influencent considérablement les préférences conformationnelles des dérivés fluorés de la pipéridine . Ces connaissances sont essentielles pour concevoir des échafaudages moléculaires conformationnellement rigides pour le développement de médicaments .
Recherche en protéomique
En protéomique, This compound sert d'outil biochimique. Il est utilisé pour étudier les interactions et les fonctions des protéines, car ses propriétés peuvent être exploitées pour modifier les peptides et les protéines d'une manière qui aide à l'identification et à la compréhension des complexités protéomiques .
Développement de radiotraceurs pour l'imagerie TEP
Le marquage radioactif des dérivés de This compound est exploré pour développer de nouveaux blocs de construction pour les radiotraceurs en tomographie par émission de positons (TEP) . L'imagerie TEP est un outil diagnostique puissant, et l'introduction de composés marqués au fluor-18 peut fournir des images haute résolution pour le diagnostic médical .
Conception et synthèse moléculaire
Les pipéridines fluorées, y compris This compound, sont utilisées pour créer des composés hautement polaires avec des orientations conformationnelles spécifiques. Cette caractéristique est particulièrement utile dans la conception et la synthèse de nouvelles molécules ayant les propriétés souhaitées pour diverses applications scientifiques .
Modification des propriétés physicochimiques
L'introduction d'atomes de fluor dans des molécules comme This compound est une pratique courante dans de nombreux domaines de la recherche en raison de leurs propriétés uniques. La capacité de modifier les propriétés physicochimiques telles que la stabilité métabolique, la solubilité et la perméabilité membranaire fait de ce composé un outil polyvalent dans le développement de matériaux et de produits chimiques ayant des caractéristiques spécifiques .
Mécanisme D'action
Target of Action
The primary target of 1-Benzyl-4-fluoropiperidine is Beta-secretase 1 . This enzyme is responsible for the proteolytic processing of the amyloid precursor protein (APP) .
Mode of Action
It is known that the compound interacts with its target, beta-secretase 1, and influences its activity
Result of Action
Given its target, it is likely that the compound influences the processing of APP, potentially affecting the production of amyloid-beta, a peptide of significant interest in the context of Alzheimer’s disease .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .
Analyse Biochimique
Biochemical Properties
1-Benzyl-4-fluoropiperidine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the µ-opioid receptor pathway in engineered human embryonic kidney cells . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors and enzymes, such as the µ-opioid receptor and cytochrome P450 enzymes, leading to changes in their activity . These interactions can result in the inhibition or activation of these enzymes, thereby affecting various biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, in zebrafish larvae, exposure to high concentrations of this compound resulted in malformations and behavioral changes . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including N-dealkylation, N-deacylation, hydroxylation, and N-oxidation . These metabolic reactions are primarily mediated by cytochrome P450 enzymes, such as CYP3A4 and CYP2D6 . The resulting metabolites can have different biochemical activities and may contribute to the overall effects of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization can influence its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
1-benzyl-4-fluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVYYRFAUPEDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375741 | |
| Record name | 1-benzyl-4-fluoropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
764664-42-8 | |
| Record name | 1-benzyl-4-fluoropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate?
A1: The paper describes the synthesis of Ethyl this compound-4-carboxylate, highlighting its potential as a "pharmaceutical building block" []. This suggests the compound itself might not be a final drug candidate, but its unique structure, particularly the presence of fluorine, makes it a valuable starting point for developing new pharmaceuticals. Fluorine's unique properties can influence a molecule's stability, metabolic pathway, and binding affinity to target proteins, making it a desirable feature in drug design.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)





